(OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
(OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a methoxyphenyl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multiple stepsThe final step involves the formation of the hexahydroquinoline core through a cyclization reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
(OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include quinones, alcohols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, (OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can be studied for its potential as a bioactive molecule. Its quinoline core is known for its antimicrobial and anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound can be investigated for its therapeutic potential. Its ability to interact with various biological targets can lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The methoxyphenyl group can enhance its binding affinity to enzymes, leading to the inhibition of key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (OXOLAN-2-YL)METHYL 4-[4-(HYDROXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- (OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-HYDROXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- (OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-HYDROXY-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE .
Uniqueness
What sets (OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is its combination of functional groups, which provides a unique balance of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(4-acetyloxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO7/c1-14-22(25(29)32-13-17-6-5-11-31-17)23(24-18(26-14)7-4-8-19(24)28)16-9-10-20(33-15(2)27)21(12-16)30-3/h9-10,12,17,23,26H,4-8,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKVZDNOVKDKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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